N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine
Overview
Description
N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine is a complex organic compound with a molecular formula of C28H36N4O8 . This compound is characterized by its unique structure, which includes benzyloxy and tert-butoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and tert-butoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N~5~-{N,N′-bis[(benzyloxy)carbonyl]carbamimidoyl}-N~2~-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-ornithinate
- Methyl (2S)-5-{[(1E)-{[(benzyloxy)carbonyl]amino}({[(benzyloxy)carbonyl]imino})methyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate
Uniqueness
N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(2R)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCZFJSCZHUMM-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965488 | |
Record name | N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51219-18-2 | |
Record name | N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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